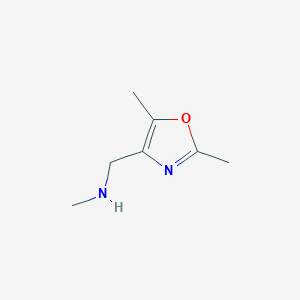
Methyl 2-trifluoromethylsulfonyloxy-1-naphthoate
Overview
Description
Methyl 2-trifluoromethylsulfonyloxy-1-naphthoate is a chemical compound with the molecular formula C₁₃H₉F₃O₅S and a molecular weight of 334.27 g/mol . It is primarily used in research settings and is known for its unique structural properties, which include a trifluoromethylsulfonyloxy group attached to a naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-trifluoromethylsulfonyloxy-1-naphthoate typically involves the reaction of 2-hydroxy-1-naphthoic acid with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-trifluoromethylsulfonyloxy-1-naphthoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethylsulfonyloxy group can be displaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Nucleophilic Substitution: Substituted naphthalene derivatives.
Reduction: 2-trifluoromethylsulfonyloxy-1-naphthol.
Hydrolysis: 2-trifluoromethylsulfonyloxy-1-naphthoic acid.
Scientific Research Applications
Methyl 2-trifluoromethylsulfonyloxy-1-naphthoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for introducing the trifluoromethylsulfonyloxy group into aromatic compounds.
Biology: In studies involving enzyme inhibition and protein modification.
Industry: Used in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of Methyl 2-trifluoromethylsulfonyloxy-1-naphthoate involves its ability to act as an electrophile in nucleophilic substitution reactions. The trifluoromethylsulfonyloxy group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to modify molecular structures .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methanesulfonyloxy-1-naphthoate
- Methyl 2-toluenesulfonyloxy-1-naphthoate
- Methyl 2-benzenesulfonyloxy-1-naphthoate
Uniqueness
Methyl 2-trifluoromethylsulfonyloxy-1-naphthoate is unique due to the presence of the trifluoromethylsulfonyloxy group, which imparts distinct electronic and steric properties. This makes it more reactive in nucleophilic substitution reactions compared to its analogs with methanesulfonyloxy, toluenesulfonyloxy, or benzenesulfonyloxy groups .
Properties
IUPAC Name |
methyl 2-(trifluoromethylsulfonyloxy)naphthalene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O5S/c1-20-12(17)11-9-5-3-2-4-8(9)6-7-10(11)21-22(18,19)13(14,15)16/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXDWDCWSCPFEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC2=CC=CC=C21)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452799 | |
| Record name | METHYL 2-TRIFLUOROMETHANESULFONYLOXY-1-NAPHTHOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200573-11-1 | |
| Record name | METHYL 2-TRIFLUOROMETHANESULFONYLOXY-1-NAPHTHOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70452799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(4-methylpiperazin-1-yl)methyl]benzoate](/img/structure/B1599569.png)












